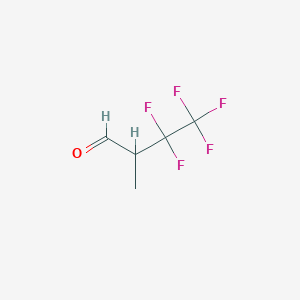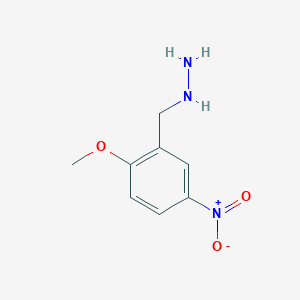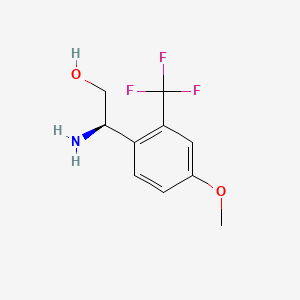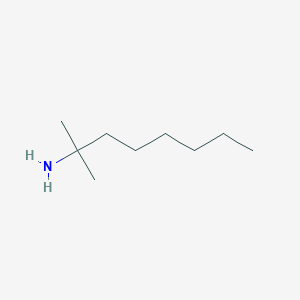
3,3,4,4,4-Pentafluoro-2-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,4-Pentafluoro-2-methylbutanal: is an organic compound with the molecular formula C5H5F5O . It is a fluorinated aldehyde, characterized by the presence of five fluorine atoms and a methyl group attached to a butanal backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,4-Pentafluoro-2-methylbutanal typically involves the fluorination of 2-methylbutanal. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3,4,4,4-Pentafluoro-2-methylbutanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,3,4,4,4-Pentafluoro-2-methylbutanoic acid.
Reduction: 3,3,4,4,4-Pentafluoro-2-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3,3,4,4,4-Pentafluoro-2-methylbutanal has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-methylbutanal involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with biological molecules. For example, the fluorine atoms can enhance the compound’s lipophilicity, allowing it to interact more readily with lipid membranes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to various biological effects .
Comparison with Similar Compounds
3,3,4,4,4-Pentafluoro-2-methylbutanoic acid: The oxidized form of 3,3,4,4,4-Pentafluoro-2-methylbutanal.
3,3,4,4,4-Pentafluoro-2-methylbutanol: The reduced form of this compound.
3,3,4,4,4-Pentafluoro-2-methylbutan-2-ol: A related compound with a hydroxyl group at the second carbon position.
Uniqueness: this compound is unique due to its specific arrangement of fluorine atoms and the presence of an aldehyde group. This combination of features imparts distinct chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the presence of multiple fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Properties
CAS No. |
111160-49-7 |
|---|---|
Molecular Formula |
C5H5F5O |
Molecular Weight |
176.08 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluoro-2-methylbutanal |
InChI |
InChI=1S/C5H5F5O/c1-3(2-11)4(6,7)5(8,9)10/h2-3H,1H3 |
InChI Key |
DKHFPSFEJWWBMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B13599168.png)
![2-[2-(2,5-Dichlorothiophen-3-yl)ethyl]-1,4,5,6-tetrahydropyrimidin-5-ol hydrochloride](/img/structure/B13599174.png)




![3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile](/img/structure/B13599207.png)





![Methyl4-[(4-aminophenoxy)methyl]benzoate](/img/structure/B13599245.png)

